N-methyl-N-phenyl-beta-alanine is an amino acid derivative characterized by a methyl group and a phenyl group attached to the nitrogen of the beta-alanine backbone. This compound is of interest in various scientific fields, including medicinal chemistry and biochemistry, due to its potential applications in drug development and as a biochemical tool.
N-methyl-N-phenyl-beta-alanine can be synthesized from beta-alanine through various chemical processes. Its synthesis often involves the introduction of methyl and phenyl groups to the amino structure, which can enhance biological activity or alter pharmacokinetic properties.
This compound belongs to the class of beta-alanine derivatives, which are known for their role in various biological functions and potential therapeutic applications. It is classified under amino acids and is also recognized as an N-alkylated amino acid.
The synthesis of N-methyl-N-phenyl-beta-alanine can be achieved through several methods, primarily focusing on alkylation techniques:
The synthesis often requires specific conditions such as:
The molecular formula for N-methyl-N-phenyl-beta-alanine is . Its structure features:
N-methyl-N-phenyl-beta-alanine can undergo several chemical reactions:
The reactions are typically facilitated by catalysts such as acids or bases, and careful monitoring of reaction conditions is essential to optimize yields and minimize side products.
The mechanism by which N-methyl-N-phenyl-beta-alanine exerts its effects largely depends on its interaction with biological systems. As an amino acid derivative:
N-methyl-N-phenyl-beta-alanine has several scientific applications:
The fermentative production of N-methyl-N-phenyl-beta-alanine (N-methylphenylalanine) leverages engineered Corynebacterium glutamicum strains, historically utilized for industrial amino acid biosynthesis. This non-canonical amino acid is synthesized via reductive methylamination, wherein phenylpyruvate serves as the carbonyl substrate and monomethylamine acts as the amine donor. Metabolic engineering involves strategic gene deletions to accumulate phenylpyruvate:
The engineered strain expresses Pseudomonas putida DpkA reductase, enabling the reductive condensation of phenylpyruvate and monomethylamine. This pathway operates in minimal mineral salts medium, requiring only glucose or xylose as carbon sources and monomethylamine supplementation. The process achieves 0.73 ± 0.05 g/L titer with glucose, demonstrating a 0.052 g/g glucose yield and 0.01 g/L/h volumetric productivity [1] [3].
Substrate flexibility is critical for sustainable bioproduction. Engineered Corynebacterium glutamicum incorporates Xanthomonas campestris xylose isomerase (xylA) and endogenous xylulokinase (xylB) to enable xylose catabolism:
Table 1: Substrate Performance for N-methylphenylalanine Production
Carbon Source | Titer (g/L) | Volumetric Productivity (g/L/h) | Yield (g/g substrate) | |
---|---|---|---|---|
Glucose | 0.73 ± 0.05 | 0.01 | 0.052 | |
Xylose | 0.60 ± 0.04 | 0.008 | 0.050 | [1] [3] |
Key findings:
Wild-type Pseudomonas putida DpkA reductase natively catalyzes Δ-1-piperideine-2-carboxylate reduction in lysine catabolism but exhibits substrate bias toward pyruvate over phenylpyruvate. Structure-guided mutagenesis enhanced phenylpyruvate acceptance:
Table 2: Catalytic Efficiency of DpkA Variants
Enzyme | Substrate | kcat (s-1) | Km (mM) | kcat/Km (mM-1s-1) | |
---|---|---|---|---|---|
Wild-type DpkA | Pyruvate | 12.7 ± 0.9 | 0.9 ± 0.1 | 14.1 | |
Wild-type DpkA | Phenylpyruvate | 3.2 ± 0.3 | 5.8 ± 0.6 | 0.55 | |
P262A/M141L DpkA | Pyruvate | 10.1 ± 0.8 | 1.2 ± 0.2 | 8.4 | |
P262A/M141L DpkA | Phenylpyruvate | 5.9 ± 0.4 | 2.1 ± 0.3 | 2.81 | [1] [3] |
The double mutant achieves:
DpkA belongs to the Δ-1-piperideine-2-carboxylate reductase family, which inherently displays broad substrate tolerance toward 2-oxoacid substrates. Unmutated DpkA exhibits activity toward:
Structural features enabling promiscuity:
The P262A/M141L mutations exploit this innate flexibility by:
Concluding RemarksMetabolic engineering of Corynebacterium glutamicum coupled with DpkA enzyme optimization establishes a carbon-efficient route to N-methyl-N-phenyl-beta-alanine. Glucose and xylose serve as effective feedstocks, with the engineered pathway achieving titers approaching 0.75 g/L. The P262A/M141L DpkA variant overcomes the native enzymatic preference for pyruvate, increasing phenylpyruvate conversion efficiency 5-fold while maintaining catalytic versatility. This integrated biocatalytic–fermentative platform demonstrates the feasibility of sustainable production for structurally complex N-alkylated amino acids.
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